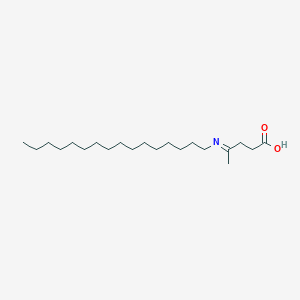

(4e)-4-(Hexadecylimino)pentanoic acid

Descripción

(4E)-4-(Hexadecylimino)pentanoic acid is a structurally unique pentanoic acid derivative characterized by a hexadecylimino group (-N=CH(CH₂)₁₅CH₃) at the 4th carbon of the pentanoic acid backbone and an E (trans) configuration at the imine double bond. This compound combines a long hydrophobic alkyl chain with a polar carboxylic acid group, making it amphiphilic. Below, we compare it with structurally or functionally related pentanoic acid derivatives to infer its properties and applications.

Propiedades

Número CAS |

6311-15-5 |

|---|---|

Fórmula molecular |

C21H41NO2 |

Peso molecular |

339.6 g/mol |

Nombre IUPAC |

4-hexadecyliminopentanoic acid |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20(2)17-18-21(23)24/h3-19H2,1-2H3,(H,23,24) |

Clave InChI |

LZGALACZJQEAOW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCN=C(C)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-4-(Hexadecylimino)pentanoic acid typically involves the reaction of hexadecylamine with a suitable precursor of pentanoic acid. One common method is the condensation reaction between hexadecylamine and 4-oxopentanoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of (4e)-4-(Hexadecylimino)pentanoic acid may involve more efficient and cost-effective methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

(4e)-4-(Hexadecylimino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The imino group can be oxidized to form a nitro group.

Reduction: The imino group can be reduced to form an amine.

Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group may yield (4e)-4-(Hexadecylamino)pentanoic acid, while reduction may produce (4e)-4-(Hexadecylamino)pentanoic acid.

Aplicaciones Científicas De Investigación

(4e)-4-(Hexadecylimino)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.

Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mecanismo De Acción

The mechanism of action of (4e)-4-(Hexadecylimino)pentanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hexadecyl group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The imino group may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparación Con Compuestos Similares

Structural Analogues of Pentanoic Acid Derivatives

The following table summarizes key structural and functional differences between (4E)-4-(Hexadecylimino)pentanoic acid and similar compounds:

Key Differences and Implications

Hydrophobicity and Solubility: The hexadecyl chain in (4E)-4-(Hexadecylimino)pentanoic acid significantly increases its hydrophobicity compared to smaller derivatives like valeric acid or 4-hydroxypentanoic acid. This property may enhance its ability to interact with lipid membranes or act as a surfactant . In contrast, polar substituents (e.g., hydroxyl in 4-hydroxypentanoic acid or ester groups in 4-methyl ethyl ester) improve water solubility and bioactivity in aqueous environments .

4-Hydroxypentanoic acid: Exhibits antifungal activity in yeast-derived volatile organic compounds (VOCs), inhibiting Botrytis cinerea (gray mold) growth . 4-Methyl ethyl ester: Found in antifungal VOCs from Candida intermedia strains, suggesting esterified pentanoic acids may enhance volatility and bioactivity .

Synthetic Complexity: The hexadecylimino group in the target compound likely requires multi-step synthesis, similar to tert-butyldimethylsilyl-protected intermediates described in . Simpler derivatives like valeric acid or 4-oxo-pentanoic acid are commercially available or synthesized via straightforward esterification/oxidation .

Therapeutic Potential

- Loxiglumide reduces ceruletide-induced pancreatitis in animal models (ED₅₀ = 9 µmol/kg) via cholecystokinin receptor blockade, highlighting the role of modified pentanoic acids in drug development .

Industrial and Market Trends

- Valeric acid dominates the global market (2024), with applications in solvents, pharmaceuticals, and flavors. Regional price variations reflect demand in Asia-Pacific and North America .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.